5-Methoxy-2-(naphthalen-2-YL)benzoic acid

Description

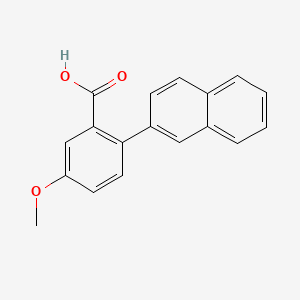

5-Methoxy-2-(naphthalen-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a naphthalen-2-yl substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its aromatic and hydrogen-bonding capabilities. The naphthalene moiety enhances lipophilicity and π-π stacking interactions, while the methoxy group influences electronic properties and solubility.

Properties

IUPAC Name |

5-methoxy-2-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-15-8-9-16(17(11-15)18(19)20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWUQSZUNRUUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681186 | |

| Record name | 5-Methoxy-2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179874-12-4 | |

| Record name | 5-Methoxy-2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and 5-methoxybenzoic acid.

Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2-naphthol is acylated with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Utilizing large-scale reactors to perform the Friedel-Crafts acylation.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The naphthyl group can be reduced under specific conditions to form a dihydronaphthalene derivative.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-Carboxy-2-(naphthalen-2-yl)benzoic acid.

Reduction: 5-Methoxy-2-(dihydronaphthalen-2-yl)benzoic acid.

Substitution: 5-Bromo-2-(naphthalen-2-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that derivatives of 5-Methoxy-2-(naphthalen-2-YL)benzoic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Potential as Anticancer Agents

The compound has been investigated for its anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies demonstrate that certain derivatives can induce cell cycle arrest in cancer cells, suggesting a mechanism for tumor suppression .

Pharmaceutical Formulations

this compound has been utilized in various pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Its inclusion in prodrug designs has shown promise in improving the pharmacokinetic profiles of active pharmaceutical ingredients .

Material Science

Polymer Composites

In material science, this compound is being explored for its role in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that the addition of such compounds can lead to improved performance in applications ranging from coatings to structural materials .

Nanotechnology Applications

The compound's unique properties make it suitable for nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of targeted delivery systems .

Environmental Studies

Environmental Remediation

this compound has been studied for its potential in environmental remediation processes. Its ability to bind with heavy metals and organic pollutants suggests applications in wastewater treatment and soil decontamination .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify similar compounds in environmental samples. Its distinct spectral properties facilitate accurate identification and analysis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 5-Methoxy-2-Substituted Benzoic Acid Derivatives

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The naphthalenyl group in the target compound likely increases lipophilicity compared to methylphenyl or heterocyclic substituents, influencing membrane permeability in biological systems .

- Acidity : Electron-withdrawing groups (e.g., sulfamoyl in ) reduce pKa values of the -COOH group, whereas electron-donating groups (e.g., -OCH₃) may slightly increase it .

- Thermal Stability : Melting points vary widely; sulfamoyl derivatives (e.g., 96–98°C in ) exhibit higher stability than esterified analogs .

Critical Analysis of Data Limitations

- Gaps in Physical Data : Melting points and solubility parameters for the target compound are absent, limiting direct comparisons.

- Contradictions in Reactivity : Heterocyclic substituents (e.g., pyrazole in ) may exhibit unpredictable stability under acidic conditions compared to aromatic groups.

- Diverse Applications : While sulfamoyl derivatives () favor pharmaceutical use, esterified analogs () are more relevant in materials science.

Biological Activity

5-Methoxy-2-(naphthalen-2-YL)benzoic acid (CAS No. 1179874-12-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a naphthalene moiety, which contribute to its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in inflammatory pathways. Key aspects of its mechanism include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins.

- Binding Affinity : Its binding affinity to specific receptors or enzymes modulates their activity, leading to anti-inflammatory effects .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines and mediators, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting anti-apoptotic Bcl-2 family proteins, which are commonly overexpressed in various cancers . This mechanism positions it as a potential therapeutic agent in oncology.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity Assay | Induced apoptosis in cancer cell lines | |

| COX Inhibition | Significant reduction in prostaglandin levels | |

| Cytokine Production | Decreased IL-6 and TNF-alpha levels |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the naphthalene or benzoic acid moieties can significantly impact the compound's potency and selectivity against specific targets. For instance, variations in the methoxy group position or additional halogen substitutions have been explored to enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.